L-Arabinitol, 3-O-methyl-, tetraacetate
CAS No.: 14520-13-9
Cat. No.: VC0227567
Molecular Formula: C11H14N4O4S
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14520-13-9 |
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Molecular Formula | C11H14N4O4S |
Molecular Weight | 0 |
Introduction
Chemical Identity and Structural Characterization
L-Arabinitol, 3-O-methyl-, tetraacetate (CAS: 14520-13-9) is a modified pentitol with a molecular formula of C₁₄H₂₂O₉ and a molecular weight of 334.32 g/mol . This compound is derived from L-Arabinitol, which is itself a five-carbon sugar alcohol (pentitol) with five hydroxyl groups . The structural modification involves:
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Methylation at the 3-position hydroxyl group (creating a 3-O-methyl ether)
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Acetylation of the remaining four hydroxyl groups (creating tetraacetate esters)
The compound is also known by several synonyms including "Arabinitol, 3-O-methyl-, tetraacetate, L- (8CI)" and "3-O-Methyl-L-arabitol tetraacetate" .
Parent Compound: L-Arabinitol
To understand the derivative better, examination of the parent compound provides valuable context. L-Arabinitol (CAS: 7643-75-6) is a naturally occurring pentitol with the following properties:
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Molecular formula: C₅H₁₂O₅
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Molecular weight: 152.15 g/mol
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Melting point: 101-104°C
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Boiling point: 494.5±40.0°C at 760 mmHg
L-Arabinitol serves as a biomarker for consumption of certain food products including sweet potato, deerberry, and moth bean. It has also been associated with certain pathological conditions such as Alzheimer's disease and ribose-5-phosphate isomerase deficiency .
Physical and Chemical Properties
The physical and chemical properties of L-Arabinitol, 3-O-methyl-, tetraacetate include:
While comprehensive physical property data is limited in the available literature, the structural features suggest properties typical of acetylated sugar derivatives - including increased lipophilicity compared to the parent compound due to the acetyl groups.
Synthetic Pathways and Preparation
The synthesis of L-Arabinitol, 3-O-methyl-, tetraacetate typically involves a multi-step process:
Structural Comparison with Related Compounds
L-Arabinitol, 3-O-methyl-, tetraacetate belongs to a broader family of modified sugar alcohols and their derivatives. The following table provides a comparative analysis:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | CAS Number |
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L-Arabinitol, 3-O-methyl-, tetraacetate | C₁₄H₂₂O₉ | 334.32 | 3-O-methyl group, four acetate groups | 14520-13-9 |
L-Arabinitol | C₅H₁₂O₅ | 152.15 | Five hydroxyl groups | 7643-75-6 |
D-Arabinose tetraacetate | C₁₃H₁₈O₉ | 318.28 | Aldehyde group, four acetate groups | 3891-58-5 |
Arabinitol, 3-O-methyl-, tetraacetate | C₁₄H₂₂O₉ | 334.32 | 3-O-methyl group, four acetate groups | 19318-20-8 |
The structural relationships between these compounds highlight the importance of stereochemistry and specific functional group modifications in determining their chemical and biological properties.
Analytical Methods for Identification
Several analytical techniques are suitable for the identification and characterization of L-Arabinitol, 3-O-methyl-, tetraacetate:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly useful for confirming the positions of methyl and acetyl groups
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Mass Spectrometry: For molecular weight confirmation and fragmentation pattern analysis
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Infrared Spectroscopy: To identify characteristic absorption bands of acetate groups (approximately 1740-1760 cm⁻¹) and ether linkages
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Chromatographic Methods: Including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), particularly when coupled with mass spectrometry
Future Research Directions
Several promising research avenues for L-Arabinitol, 3-O-methyl-, tetraacetate include:
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Structure-Activity Relationship Studies: Investigating how the pattern of methylation and acetylation affects biological activity compared to other arabinitol derivatives
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Diagnostic Applications: Exploration of its potential utility in diagnostic tests, particularly for fungal infections, building on the established use of arabinitol ratios in clinical diagnostics
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Synthetic Methodology Development: Refinement of selective functionalization strategies for sugar alcohols, using this compound as a target or intermediate
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Metabolic Studies: Investigation of its metabolic fate and potential biochemical interactions in biological systems
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